molecular formula C9H14Cl2N2O3 B556635 3-Amino-L-tyrosine dihydrochloride CAS No. 23279-22-3

3-Amino-L-tyrosine dihydrochloride

Cat. No. B556635
CAS RN: 23279-22-3
M. Wt: 287.14 g/mol
InChI Key: PIFWBMTWCTUOOQ-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-L-tyrosine dihydrochloride, also known as 3-Amino-L-tyrosine dihydrochloride monohydrate, is commonly used in solution-phase peptide synthesis . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular formula of 3-Amino-L-tyrosine dihydrochloride is C9H14Cl2N2O3. The molecular weight is 287.14 g/mol. The structure includes a benzene ring with an amino group and a hydroxyl group attached, along with a carboxyl group and another amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-L-tyrosine dihydrochloride include a molecular weight of 287.14 g/mol and a linear formula of H2NC6H3-4-(OH)CH2CH(NH2)CO2H · 2HCl · H2O . The storage temperature is typically -20°C .

Scientific Research Applications

  • Structural Studies : The crystalline structure of L-tyrosine and its salts, such as L-tyrosine hydrochloride, has been studied extensively, providing insights into the molecular and crystal structures of these compounds (Frey, Koetzle, Lehmann, & Hamilton, 1973).

  • Synthetic Opioid Development : Unnatural amino acids like 2',6'-dimethyl-L-tyrosine are used in developing synthetic opioid ligands. These compounds often show superior potency at opioid receptor types and are crucial for pain management research (Bender, Griggs, Gao, Trask, Traynor, & Mosberg, 2015).

  • Biotechnological Production : L-tyrosine, derived from 3-Amino-L-tyrosine dihydrochloride, is used as a dietary supplement and as a precursor for various industrial and pharmaceutical applications. Biotechnological methods offer environmentally friendly and carbon-efficient production routes (Lütke-Eversloh, Santos, & Stephanopoulos, 2007).

  • Plant Metabolism Research : Studies on L-tyrosine biosynthesis, metabolism, and catabolism in plants provide insights into its role as a precursor for specialized metabolites with diverse physiological roles, including antioxidant and defense compounds (Schenck & Maeda, 2018).

  • Chemical Reactions and Modifications : L-tyrosine's role in forming reactive species like nitrotyrosine through chemical reactions is significant for understanding inflammation-mediated protein modification and tissue injury (Eiserich, Cross, Jones, Halliwell, & van der Vliet, 1996).

  • Enzyme Catalysis : L-tyrosine is involved in enzyme catalysis, particularly in the biosynthesis of certain antitumor antibiotics, highlighting its importance in pharmaceutical research (Christenson, Wu, Spies, Shen, & Toney, 2003).

  • Biocatalytic Derivatization : L-tyrosine is a key substance in the enzymatic production of various chemicals used in pharmaceuticals, food, and cosmetics. This involves derivatizing its functional groups to produce different valuable compounds (Tan, Song, Chen, Liu, & Wu, 2020).

  • Microbial Production : Engineering of microbial strains like Escherichia coli for efficient biosynthesis of L-tyrosine demonstrates the potential for large-scale production of this amino acid for industrial applications (Xu, Wang, Zeng, Youran, Shi, & Zhou, 2020).

  • Electrochemical Sensors : L-tyrosine is used in electrochemical sensors for the determination of amino acids in biological fluids, showcasing its importance in clinical and medicinal analysis (Tang, Liu, Hou, & You, 2010).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water .

properties

IUPAC Name

(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.2ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFWBMTWCTUOOQ-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-L-tyrosine dihydrochloride

CAS RN

23279-22-3
Record name 3-amino-L-tyrosine dihydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
JL Kiel, JE Parker, JL Alls, J Kalns… - Annals of the New …, 2000 - Wiley Online Library
… 3AT Medium (2X) was made from trypticase soy broth base (TSB) with 80 mg/l 3-amino-L-tyrosine dihydrochloride, 3 g/l potassium nitrate, and 25 mg/l 5-amino-2,3-dihydro-1,4-…
Number of citations: 11 nyaspubs.onlinelibrary.wiley.com
RL Seagle, RW Cowgill - Biochimica et Biophysica Acta (BBA)-Protein …, 1976 - Elsevier
… 3-Amino-L-tyrosine dihydrochloride, L-tyrosine hydrochloride, L-alanyI-Ltyrosine, N-acetyl-L-tyrosine ethyl ester, L-tyrosylglycine, the buffers 3-(N-morpholino)propane sulfonic acid (…
Number of citations: 11 www.sciencedirect.com
M Riley, RN Perham - Biochemical Journal, 1973 - portlandpress.com
1. The synthesis of methyl 5-iodopyridine-2-carboximidate and its reaction with amino groups of model compounds and performic acid-oxidized insulin are described. The reagent was …
Number of citations: 19 portlandpress.com
RL Soffer, P Hechtman, M Savage - Journal of Biological Chemistry, 1973 - ASBMB
An enzyme which catalyzes the transamination of l-triiodothyronine and of halogenated and nitrated tyrosines has been detected in the soluble fraction of a variety of rabbit organs. …
Number of citations: 11 www.jbc.org
JL Kiel, JE Parker, EA Holwitt… - Lasers in Surgery …, 2004 - spiedigitallibrary.org
… semiconductor diazoluminomelanin (DALM) was first produced synthetically by treatment of luminol (5amino-2,3-dihydro-1,4-phthalazinedione) and 3-amino-L-tyrosine dihydrochloride …
Number of citations: 4 www.spiedigitallibrary.org
KM Hinz, K Meyer, A Kinne, R Schülein… - Molecular …, 2015 - academic.oup.com
… S4 3-amino-L-tyrosine dihydrochloride monohydrate … S4 3-amino-L-tyrosine dihydrochloride monohydrate … S4 3-amino-L-tyrosine dihydrochloride monohydrate InterBioScreen …
Number of citations: 24 academic.oup.com
M Gomaa, AT Gomaa - 2019 - pure.mpg.de
… phosphate buffer (6 ml) with 3-amino-Ltyrosine dihydrochloride monomer (2 mg) with a ratio … followed by the addition of 3-Amino-L-tyrosine dihydrochloride monomer and degassing for …
Number of citations: 1 pure.mpg.de
G Augustine, V Sisila, M Indhu, D Gupta… - Journal of Medical …, 2023 - Wiley Online Library
… Isopropyl-β-d-thiogalactopyranoside (IPTG), DL-dithiothreitol (DTT), 3-amino-l-tyrosine dihydrochloride monohydrate, 3-chloro-l-tyrosine, m-fluoro-DL-tyrosine, 3,4-dihydroxy-l-…
Number of citations: 3 onlinelibrary.wiley.com
YH Caplan - 1968 - search.proquest.com
… L-Tyrosine and 3-iodo-L-tyrosine were obtained from Nutritional Biochemicals Corporation, 3-Amino-L-tyrosine dihydrochloride and 3-fluoro-DL-tyrosine were purchased from …
Number of citations: 2 search.proquest.com
S Sunder - 2019 - pure.mpg.de
Polydopamine-derived systems have found great potential applications that are distributed across the fields of materials science, biomedicine, energy, environmental science, and clean …
Number of citations: 0 pure.mpg.de

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